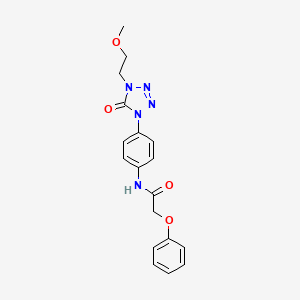

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide

Description

Historical Development of Tetrazole Derivatives in Medicinal Chemistry

Tetrazoles, first synthesized in 1885 as 2-cyanophoric-5-phenyltetrazole, initially attracted limited attention due to synthetic challenges and uncertain biological relevance. The 1950s marked a turning point, as researchers recognized their potential as carboxylic acid bioisosteres, particularly due to their similar pKa values (~4.5–4.9) and planar geometry. This discovery catalyzed widespread investigation into tetrazole-containing analogs of angiotensin II receptor blockers (e.g., losartan derivatives) and β-lactam antibiotics.

Early pharmacological studies revealed that nitrogen-rich tetrazole rings could mimic carboxylate groups in enzyme active sites while offering superior metabolic stability. For instance, replacing the carboxylic acid group in penicillin derivatives with tetrazole improved oral bioavailability without compromising antimicrobial activity. By the 21st century, tetrazoles had become integral to drug design, with over 300 derivatives reported for applications spanning antibacterial, anticancer, and antitubercular therapies. Key structural innovations included:

- Mono-substituted tetrazoles : Optimized for membrane permeability through lipophilic substituents.

- 1,5-Disubstituted tetrazoles : Engineered for enhanced hydrogen-bonding capabilities in protease inhibition.

- Fused tetrazole systems : Combined with chromene or quinazoline moieties to broaden antimicrobial spectra.

Evolution of Phenoxyacetamide Scaffolds in Drug Research

Phenoxyacetamides emerged as privileged structures in the 1990s, particularly for targeting bacterial virulence factors and neurological enzymes. Their modular architecture—comprising a central acetamide linker flanked by aromatic and heteroaromatic groups—enabled precise tuning of electronic and steric properties.

Seminal work by Shen et al. (2014) demonstrated that 2-phenoxyacetamide derivatives could inhibit monoamine oxidases (MAOs) with nanomolar potency, driven by the phenoxy group’s ability to π-stack with FAD cofactors. Parallel studies on Pseudomonas aeruginosa’s type III secretion system (T3SS) revealed that dichlorophenyl-substituted phenoxyacetamides (e.g., MBX 1641) blocked virulence factor secretion at IC50 values <1 μM. Structural optimizations focused on:

- Aromatic ring substitutions : Electron-withdrawing groups (e.g., Cl, NO2) at meta/para positions enhanced target engagement.

- α-Stereochemistry : (R)-configured acetamides showed 10–100× greater T3SS inhibition than (S)-isomers.

- Amide substituents : Bulky tert-butyl groups improved metabolic stability without compromising permeability.

Emergence of N-(4-(4-(2-Methoxyethyl)-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-yl)Phenyl)-2-Phenoxyacetamide

This hybrid compound integrates a 5-oxo-tetrazole core with a phenoxyacetamide sidechain, representing a deliberate merger of two validated pharmacophores. The tetrazole moiety (4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) likely serves dual roles:

- Bioisosteric replacement : Mimics carboxylic acid groups in target binding pockets while resisting enzymatic hydrolysis.

- Solubility modulation : The 2-methoxyethyl substituent introduces polarity without excessive hydrophilicity, potentially enhancing blood-brain barrier penetration.

The phenoxyacetamide component (2-phenoxyacetamide) builds upon established structure-activity relationships (SAR) for enzyme inhibition. Molecular modeling suggests that:

- The phenoxy group engages in π-π interactions with aromatic residues in enzyme active sites.

- The acetamide linker adopts a conformation that positions the tetrazole ring for hydrogen bonding with catalytic residues.

Synthetic routes likely employ:

Current Research Landscape and Significance

Recent studies highlight three key areas of investigation:

- Antimicrobial applications : Analogous tetrazole-phenoxyacetamide hybrids show potent activity against multidrug-resistant Gram-positive bacteria (MIC: 23.4–46.87 μg/L).

- Enzyme inhibition : Structural analogs demonstrate dual MAO/T3SS inhibition, suggesting potential for multitarget therapies.

- Computational modeling : Machine learning models predict enhanced blood-brain barrier penetration compared to first-generation phenoxyacetamides.

Ongoing research priorities include:

- SAR optimization : Systematic variation of methoxyethyl chain length and phenoxy substituents.

- Target deconvolution : Identification of primary molecular targets through proteomic profiling.

- Formulation studies : Development of nanocrystal formulations to address solubility limitations in preclinical models.

Properties

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4/c1-26-12-11-22-18(25)23(21-20-22)15-9-7-14(8-10-15)19-17(24)13-27-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQWUENKXWYSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the phenyl group: The tetrazole intermediate is then coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction.

Introduction of the phenoxyacetamide moiety: The final step involves the reaction of the intermediate with phenoxyacetic acid or its derivatives under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s tetrazole core distinguishes it from related heterocyclic analogs. Below is a comparative analysis of key structural attributes:

Key Observations :

- Tetrazole vs. Triazole/Thiazole: The tetrazole’s higher nitrogen content increases hydrogen-bonding capacity and metabolic stability compared to triazoles (three nitrogens) or thiazoles (one sulfur, one nitrogen).

- Substituent Effects: The 2-methoxyethyl group in the target compound improves solubility relative to the ethoxyphenyl group in the thiazole derivative , while the phenoxyacetamide moiety may enhance target binding compared to sulfentrazone’s sulfonamide .

Spectral Comparison :

- IR Spectroscopy : The target compound’s IR spectrum would exhibit a C=O stretch (~1680 cm⁻¹) from the acetamide, absent in triazole derivatives like sulfentrazone, which instead show C=S stretches (~1250 cm⁻¹) .

- NMR : The tetrazole’s NH proton (δ ~10–12 ppm in DMSO) and the methoxyethyl group’s singlet (δ ~3.3–3.5 ppm) would distinguish it from triazoles and thiazoles .

Biological Activity

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrazole ring and a phenoxyacetamide moiety. Its chemical formula is , and it has been synthesized through various methods that involve multi-step processes including condensation and cyclization reactions.

Antimicrobial Activity

Recent studies have demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains. A comparative analysis of related compounds indicates that the presence of the tetrazole moiety enhances antimicrobial activity.

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Compound A | 10.7 | 21.4 |

| Compound B | 15.0 | 30.0 |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of similar phenoxyacetamide derivatives has been explored in various cancer cell lines. For example, compounds with structural similarities have been tested against breast cancer (MCF-7) cells, showing promising results.

Case Study:

A study evaluated the cytotoxic effects of phenoxyacetamide derivatives on MCF-7 cells. Results indicated that certain derivatives exhibited IC50 values ranging from 10 to 20 μM, suggesting significant anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing the tetrazole ring have been documented through in vitro assays measuring cytokine release and COX inhibition. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for inflammatory diseases.

The biological activity of this compound is believed to involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes like COX and LOX, leading to reduced inflammation.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, promoting apoptosis.

- Antimicrobial Mechanisms : The disruption of bacterial cell walls and inhibition of protein synthesis are common mechanisms observed in related compounds.

Q & A

Q. What are the established synthetic routes for N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxyacetamide?

The synthesis typically involves multi-step reactions starting with the preparation of the tetrazole core, followed by functionalization with phenoxyacetamide and methoxyethyl groups. Key steps include:

- Tetrazole formation : Cyclization of nitriles with sodium azide under acidic conditions .

- Acetamide coupling : Use of chloroacetyl chloride or activated esters to introduce the phenoxyacetamide moiety, often requiring reflux in solvents like DMF with potassium carbonate as a base .

- Final functionalization : Alkylation or nucleophilic substitution to attach the methoxyethyl group . Reaction monitoring via TLC and purification by recrystallization or column chromatography are standard .

Q. Which analytical techniques are essential for structural characterization of this compound?

- NMR spectroscopy : To confirm the integration of aromatic protons, methoxyethyl groups, and acetamide linkages (e.g., H NMR for methoxy protons at δ 3.2–3.5 ppm) .

- HPLC : To assess purity (>95%) and resolve synthetic byproducts, using C18 columns with acetonitrile/water gradients .

- Mass spectrometry (HRMS) : To verify molecular ion peaks matching the molecular formula (e.g., [M+H]+ at m/z calculated for C₂₁H₂₂N₄O₄) .

Q. What are the primary biological targets studied for this compound?

Preliminary studies focus on enzymes (e.g., kinases, oxidoreductases) and receptors (e.g., GPCRs) due to structural similarities with bioactive acetamide derivatives. In vitro assays often measure IC₅₀ values for enzyme inhibition or binding affinity (Kd) via fluorescence polarization .

Advanced Research Questions

Q. How can computational methods optimize synthesis and resolve yield/purity contradictions?

- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for tetrazole cyclization and acetamide coupling, reducing trial-and-error approaches .

- Condition screening : Machine learning models trained on solvent polarity, temperature, and catalyst data can identify optimal conditions (e.g., DMF at 80°C for 12 hours) to maximize yield .

- Contradiction resolution : Conflicting purity data may arise from residual solvents; gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities missed by HPLC .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

- Functional group modifications : Systematic replacement of the methoxyethyl group with ethoxy or hydroxyethyl analogs to assess impact on solubility and target binding .

- Bioisosteric replacements : Substituting the tetrazole ring with oxadiazole or thiadiazole to evaluate metabolic stability .

- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with the tetrazole’s NH group) .

Q. How can discrepancies in biological activity data across studies be addressed?

- Assay validation : Replicate experiments using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Purity verification : Cross-check compound integrity via orthogonal methods (e.g., HPLC coupled with diode-array detection) .

- Cell line specificity : Test activity in multiple models (e.g., cancer vs. normal cells) to rule out off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.